molecular formula C26H23N5O4 B11279094 [7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-nitrophenyl)methanone

[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-nitrophenyl)methanone

Cat. No.: B11279094
M. Wt: 469.5 g/mol
InChI Key: SVFRHZYVFMVDOQ-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with methoxyphenyl, methylphenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and triazoles. The synthetic route may involve:

    Condensation Reactions: Initial condensation of substituted anilines with aldehydes to form Schiff bases.

    Cyclization: Cyclization of Schiff bases with triazoles under acidic or basic conditions to form the triazolopyrimidine core.

    Substitution Reactions: Introduction of nitrophenyl and methoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes may also involve continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. This includes their use as lead compounds in drug discovery and development.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Receptor Modulation: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H23N5O4

Molecular Weight

469.5 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(2-nitrophenyl)methanone

InChI

InChI=1S/C26H23N5O4/c1-17-7-9-18(10-8-17)23-15-24(19-11-13-20(35-2)14-12-19)30-26(27-16-28-30)29(23)25(32)21-5-3-4-6-22(21)31(33)34/h3-14,16,23-24H,15H2,1-2H3

InChI Key

SVFRHZYVFMVDOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=C(C=C5)OC

Origin of Product

United States

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